An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-methylpyridin-4-amine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-6-methylpyridin-4-amine, a key building block in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of a single, unified public source for a complete synthesis and characterization protocol, this document combines established synthetic methodologies for analogous compounds with available physical and spectroscopic data to offer a robust resource for professionals in the field.
Compound Overview
2-Bromo-6-methylpyridin-4-amine (CAS No. 79055-59-7) is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its unique arrangement of a bromine atom, an amine group, and a methyl group on the pyridine ring provides a versatile scaffold for a variety of chemical transformations, particularly in the construction of complex molecular architectures through cross-coupling reactions.
Table 1: Physicochemical Properties of 2-Bromo-6-methylpyridin-4-amine
| Property | Value | Source |
| CAS Number | 79055-59-7 | [1] |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | [1] |
Proposed Synthesis
Caption: Proposed synthesis of 2-Bromo-6-methylpyridin-4-amine.
Experimental Protocol (Proposed)
This proposed protocol is adapted from established procedures for Sandmeyer reactions on substituted aminopyridines.
Materials and Reagents:
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2,4-Diamino-6-methylpyridine
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Hydrobromic acid (48%)
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Sodium nitrite (NaNO₂)
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Copper(I) bromide (CuBr)
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Sodium hydroxide (NaOH) solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Diazotization:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-diamino-6-methylpyridine (1.0 eq) in 48% hydrobromic acid.
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
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Slowly add the cold diazonium salt solution to the CuBr solution, maintaining the temperature below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation:
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Once the reaction is complete, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to a pH of 8-9.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification:
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Bromo-6-methylpyridin-4-amine.
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Characterization
Due to the absence of a complete set of publicly available experimental spectra for 2-Bromo-6-methylpyridin-4-amine, this section provides predicted data and data from structurally similar compounds for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data for 2-Bromo-6-methylpyridin-4-amine (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H (position 3) | 6.5 - 6.7 | s |
| Pyridine-H (position 5) | 6.3 - 6.5 | s |
| -NH₂ | 4.5 - 5.5 | br s |
| -CH₃ | 2.3 - 2.5 | s |
Table 3: Predicted ¹³C NMR Data for 2-Bromo-6-methylpyridin-4-amine (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Br (C2) | 140 - 145 |
| C-NH₂ (C4) | 155 - 160 |
| C-CH₃ (C6) | 150 - 155 |
| C-H (C3) | 110 - 115 |
| C-H (C5) | 105 - 110 |
| -CH₃ | 20 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the amine and aromatic functionalities.
Table 4: Expected IR Absorption Bands for 2-Bromo-6-methylpyridin-4-amine
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (methyl) | 2850 - 3000 | Medium-Weak |
| C=C, C=N Stretch (pyridine ring) | 1550 - 1650 | Strong-Medium |
| N-H Bend (amine) | 1500 - 1600 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.
Table 5: Expected Mass Spectrometry Data for 2-Bromo-6-methylpyridin-4-amine
| m/z Value | Interpretation |
| 187/189 | [M]⁺˙ (Molecular ion peak with bromine isotopic pattern) |
| 108 | [M - Br]⁺ |
| 172/174 | [M - CH₃]⁺ |
Experimental Workflow and Logic
The overall process for the synthesis and characterization of 2-Bromo-6-methylpyridin-4-amine can be visualized as a logical workflow.
Caption: General workflow for synthesis and characterization.
Conclusion
2-Bromo-6-methylpyridin-4-amine is a valuable synthetic intermediate. While a standardized, publicly available protocol for its synthesis is not readily found, a reliable synthetic route can be proposed based on the well-established Sandmeyer reaction. The characterization of the final product should be confirmed through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, with the expected data provided in this guide serving as a reference. This document aims to provide researchers and drug development professionals with a solid foundation for the synthesis and understanding of this important chemical entity.
